molecular formula C15H13IN2O2 B5984327 N'-(3-iodobenzoyl)-2-methylbenzohydrazide

N'-(3-iodobenzoyl)-2-methylbenzohydrazide

Cat. No.: B5984327
M. Wt: 380.18 g/mol
InChI Key: IFKAVIWZQIDFKJ-UHFFFAOYSA-N
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Description

N’-(3-iodobenzoyl)-2-methylbenzohydrazide is an organic compound that features an iodine atom attached to a benzoyl group, which is further connected to a methyl-substituted benzohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-iodobenzoyl)-2-methylbenzohydrazide typically involves the iodination of a precursor compound. One common method involves the use of N-iodosuccinimide as an iodinating agent, which is effective for iodination of a wide range of substrates, including phenols and anilines . The reaction conditions often require a solvent such as acetonitrile and may involve moderate heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-(3-iodobenzoyl)-2-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-iodobenzoyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states.

Scientific Research Applications

N’-(3-iodobenzoyl)-2-methylbenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-iodobenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-iodobenzoyl)-2-methylbenzohydrazide is unique due to its specific structure, which combines an iodine-substituted benzoyl group with a methyl-substituted benzohydrazide. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N'-(3-iodobenzoyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-5-2-3-8-13(10)15(20)18-17-14(19)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKAVIWZQIDFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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